1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
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Overview
Description
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinoline backbone with a sulfonyl group attached to a chloropyridine moiety, making it a versatile molecule for chemical synthesis and potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Its pharmacological properties may be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action for 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully elucidated. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the sulfonyl and chloropyridine groups. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-tosyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a tosyl group instead of a chloropyridinyl sulfonyl group.
1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline: Features a benzylsulfonyl group, differing in the aromatic substituent.
1-methanesulfonyl-1,2,3,4-tetrahydroquinoline: Contains a methanesulfonyl group, offering different chemical properties.
Uniqueness
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline stands out due to the presence of the chloropyridinyl sulfonyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-14-8-7-12(10-16-14)20(18,19)17-9-3-5-11-4-1-2-6-13(11)17/h7-8,10-11,13H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGCNQFVYUXBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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